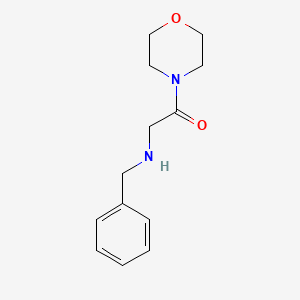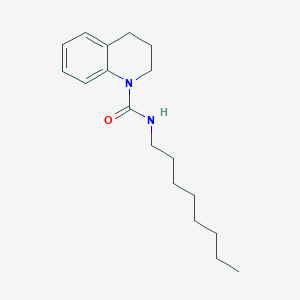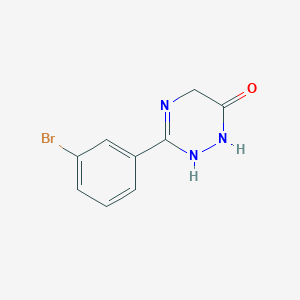
3-(3-Bromophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that features a bromophenyl group attached to a triazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one typically involves the reaction of 3-bromobenzylamine with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazinone ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazinone ring can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Products include triazinone oxides.
Reduction: Products include triazinone amines.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(3-Bromophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is unique due to its triazinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
87428-03-3 |
|---|---|
Molekularformel |
C9H8BrN3O |
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-2,5-dihydro-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)9-11-5-8(14)12-13-9/h1-4H,5H2,(H,11,13)(H,12,14) |
InChI-Schlüssel |
NHVVRFYYUWEXFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NNC(=N1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


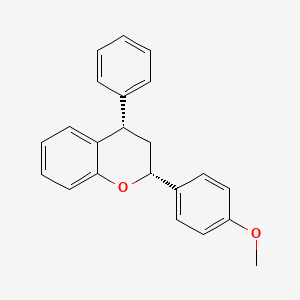
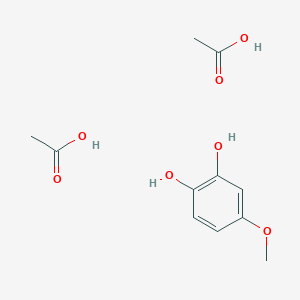
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
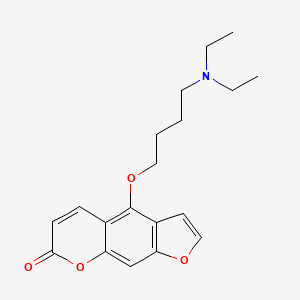
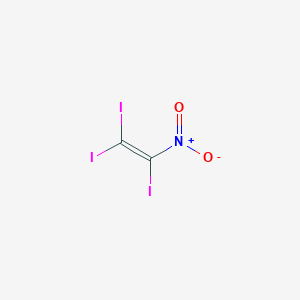
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)

![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
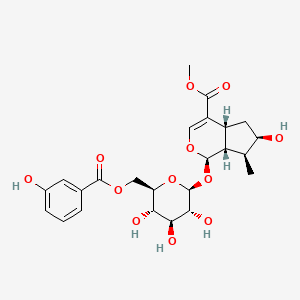
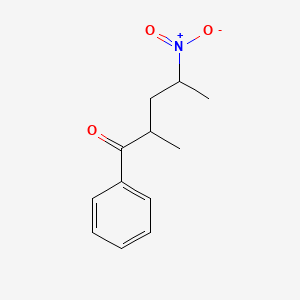
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)

